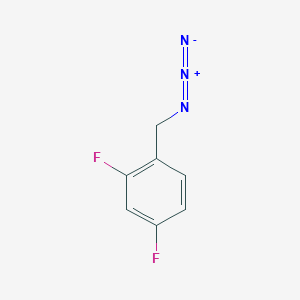

1-(Azidomethyl)-2,4-difluorobenzene

Overview

Description

Azides are a class of chemical compounds characterized by the presence of an azide functional group (N3). They are highly reactive and versatile, making them useful in various fields such as chemistry and material sciences . For instance, 1-(Azidomethyl)pyrene is a fluorescent dye and a click chemistry reagent .

Synthesis Analysis

Azides can be synthesized through various methods. For instance, azidomethyl-substituted oxetanes were obtained by bromination of pentaerythritol and metriol with a mixture of hydrobromic, acetic, and sulfuric acids, followed by cyclization in the presence of a phase-transfer catalyst TBAB .Molecular Structure Analysis

Azides typically have a linear N3 group. The structure of azides can be determined using techniques such as X-ray diffraction experiments, elemental analysis, IR spectroscopy, and multinuclear NMR measurements .Chemical Reactions Analysis

Azides are known for their exceptional reactivity. They can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) to form 1,2,3-triazoles . They can also undergo Staudinger reduction, aza-Wittig reaction, and Curtius rearrangement .Physical And Chemical Properties Analysis

The physical and chemical properties of azides can vary widely depending on their specific structures. They are generally characterized by their reactivity and the presence of the azide functional group .Scientific Research Applications

Synthesis of Various Heterocycles

The azide group in “1-(Azidomethyl)-2,4-difluorobenzene” is highly reactive and can participate in a variety of chemical reactions . One of the most common reactions involving azides is the Huisgen cycloaddition, also known as the azide-alkyne click reaction. In this reaction, an azide reacts with an alkyne to form a 1,2,3-triazole.

Synthesis of Triazole-Bispidinone Scaffolds

“1-(Azidomethyl)-2,4-difluorobenzene” is used in the synthesis of new triazole-bispidinone scaffolds. These scaffolds have applications in catalytic processes, where their metal complexes are utilized. The introduction of triazole moieties via the CuAAC click-reaction expands the number of coordination sites on the bispidine core, enhancing their chelation capabilities with different metals.

Metal Coordination Chemistry

The compound serves as a precursor in the formation of metal ligands. It’s particularly useful in creating ligands that coordinate with metals for the catalytic Henry reaction, demonstrating effectiveness with copper and zinc.

Corrosion Inhibition

Derivatives of “1-(Azidomethyl)-2,4-difluorobenzene” are synthesized for their potential inhibitory activity against acidic corrosion of steels. These derivatives can adsorb on metallic surfaces, blocking active sites and decreasing the rate of corrosion, which is crucial for extending the lifespan of industrial infrastructure.

Polymerization Reactions

The ethenyl group, also known as vinyl group, is a type of hydrocarbon group that is often involved in polymerization reactions. The presence of the ethenyl group could make the compound susceptible to polymerization.

Synthesis of Phosphazide Derivatives

The azide group in “1-(Azidomethyl)-2,4-difluorobenzene” can react with phosphino compounds to form phosphazide derivatives . For example, treatment of 1-(di-tert-butylphosphino)-3-methyl-1,2,3,4-tetrahydroquinazoline with phenyl azide gave benzo[g][1,3,5,2]triazaphosphocine .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(azidomethyl)-2,4-difluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2N3/c8-6-2-1-5(4-11-12-10)7(9)3-6/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVFRGKBIKRFGNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501294732 | |

| Record name | 1-(Azidomethyl)-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501294732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

622372-75-2 | |

| Record name | 1-(Azidomethyl)-2,4-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622372-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Azidomethyl)-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501294732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]-](/img/structure/B3427777.png)

![Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel-](/img/structure/B3427784.png)

![9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]-](/img/structure/B3427795.png)